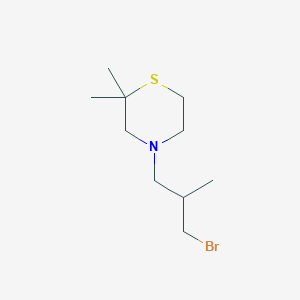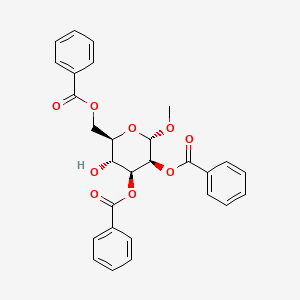
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is a compound commonly used in various scientific and industrial applications. It is a derivative of mannose, a simple sugar, and is characterized by the presence of three benzoyl groups attached to the mannopyranoside structure. This compound is often utilized in the study of diseases such as cancer and inflammation due to its ability to target specific pathways or receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside typically involves the benzoylation of methyl α-D-mannopyranoside. This process can be carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside can be scaled up using similar benzoylation reactions. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted mannopyranosides.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Wirkmechanismus
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes involved in disease processes, thereby modulating their activity. For example, it may inhibit certain enzymes that are overactive in cancer cells, leading to reduced cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside: Similar structure but with an additional trityl group.
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside: Contains four benzyl groups instead of benzoyl groups
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is unique due to its specific pattern of benzoylation, which imparts distinct chemical properties and reactivity. This makes it particularly useful in targeted research applications and industrial processes.
Eigenschaften
Molekularformel |
C28H26O9 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24+,28+/m1/s1 |
InChI-Schlüssel |
WXFFEILSURAFKL-AFRDOISBSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


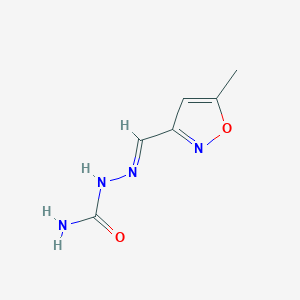




![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
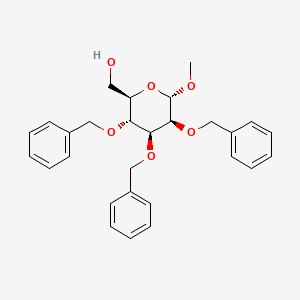
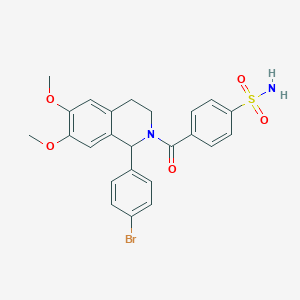
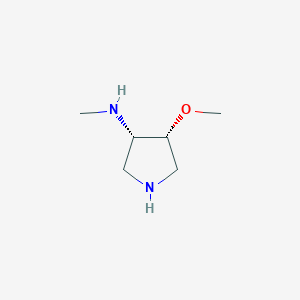


![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
